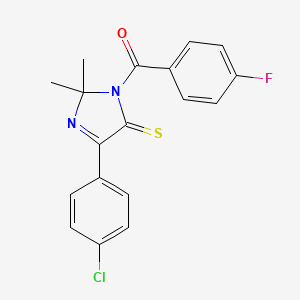

![molecular formula C22H19N5O B6481011 2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide CAS No. 897615-12-2](/img/structure/B6481011.png)

2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide” is a complex organic compound. It likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound . Tetrazoles are known for their wide range of applications in medicinal chemistry and drug design .

Molecular Structure Analysis

The molecular structure of this compound likely includes a tetrazole ring and multiple phenyl rings . The exact structure would depend on the specific arrangement and bonding of these components .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with multiple aromatic rings (like phenyl and tetrazole rings) tend to be relatively stable and may have low solubility in water .

Scientific Research Applications

2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide has been used in scientific research to study a variety of biochemical and physiological processes. It has been used to study the mechanism of action of various drugs, as well as their effects on the body. It has also been used to study the effects of environmental toxins on the body, as well as to study the effects of various diseases on the body. Additionally, this compound has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the body.

Mechanism of Action

Target of Action

It’s known that tetrazole derivatives have a broad range of biological activities . They can interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets . This interaction can lead to changes in the structure and function of the target proteins .

Biochemical Pathways

Tetrazole derivatives are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry . They can affect a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can have a significant impact on the bioavailability of the compound.

Result of Action

It’s known that tetrazole derivatives can have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s known that the stability and efficacy of tetrazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide for laboratory experiments is its versatility. It can be used for a variety of applications, including biochemical and physiological research, as well as laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable. However, one of the main limitations of using this compound for laboratory experiments is its potential toxicity. It is important to ensure that the compound is handled and stored properly, as it can be toxic if not handled correctly.

Future Directions

There are a number of potential future directions for research involving 2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide. These include further research into its mechanism of action and its biochemical and physiological effects, as well as exploring its potential therapeutic applications. Additionally, further research into its potential toxicity, as well as its potential interactions with other compounds, could be beneficial. Finally, further research into its potential uses in laboratory experiments, such as its potential as a drug delivery system, could be beneficial.

Synthesis Methods

2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide can be synthesized by a process known as the Ullmann reaction. This involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the reaction temperature is typically between 120-200°C. The reaction produces aryl amines, which are then reacted with acetamide to form this compound.

Safety and Hazards

properties

IUPAC Name |

2,2-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O/c28-22(21(17-10-4-1-5-11-17)18-12-6-2-7-13-18)23-16-20-24-25-26-27(20)19-14-8-3-9-15-19/h1-15,21H,16H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKZUDGBTXYQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480928.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B6480938.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride](/img/structure/B6480939.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6480941.png)

![2-(2,4-dichlorophenoxy)-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6480952.png)

![1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6480965.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B6480969.png)

![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480975.png)

![2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480986.png)

![2,6-difluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480992.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6480999.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6481003.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B6481004.png)